molecular formula C12H10BrNO3 B1383998 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 2186672-65-9

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1383998
M. Wt: 296.12 g/mol
InChI Key: KREKWVBIXGJZSK-UHFFFAOYSA-N
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Description

“3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” is a chemical compound with the molecular formula C12H10BrNO3 . It has a molecular weight of 296.12 g/mol . The IUPAC name for this compound is 3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione” include a molecular weight of 296.12 g/mol, a topological polar surface area of 46.6 Ų, and a complexity of 359 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Highly Luminescent Polymers

The compound 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione has been utilized in the synthesis of polymers with significant luminescence properties. Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, high quantum yield, and distinct optical and electrochemical properties. These polymers are soluble in common organic solvents and are potential candidates for applications requiring luminescent materials (Zhang & Tieke, 2008).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been synthesized and proven to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), demonstrate increased inhibition efficiency with concentration and adhere to steel surfaces predominantly through a chemisorption process (Zarrouk et al., 2015).

Antimicrobial Activity

Compounds synthesized from 1-phenyl-1H-pyrrole-2,5-dione derivatives have been studied for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts. These studies are crucial for developing new compounds with potential applications in combating microbial infections (Holota et al., 2020).

Electrochemical and Photovoltaic Applications

Derivatives of 1H-pyrrole-2,5-dione, such as deeply colored polymers containing isoDPP units, have been synthesized for potential use in electronic applications. These polymers exhibit unique optical properties, good solubility in organic solvents, and high photochemical stability, making them suitable for applications like electrochromic displays and photovoltaic devices (Welterlich, Charov, & Tieke, 2012).

properties

IUPAC Name

3-bromo-1-(4-ethoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREKWVBIXGJZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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